
3,4,6-Triphenyl-2,5-dihydropyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6-Triphenyl-2,5-dihydropyridazine is a heterocyclic compound characterized by a pyridazine ring substituted with three phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Triphenyl-2,5-dihydropyridazine typically involves the condensation of hydrazines with 4-oxocarboxylic acids or their derivatives (esters, thioesters, amides, and lactams). This reaction is often carried out under acidic or basic conditions, depending on the specific reagents used .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4,6-Triphenyl-2,5-dihydropyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the pyridazine ring itself.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyridazines and dihydropyridazines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,4,6-Triphenyl-2,5-dihydropyridazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 3,4,6-Triphenyl-2,5-dihydropyridazine involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Pyridazine: A parent compound with a similar pyridazine ring structure.
Pyridazinone: A derivative with an additional oxygen atom, known for its diverse biological activities.
Tetrazine: Another nitrogen-containing heterocycle with different reactivity and applications.
Uniqueness: 3,4,6-Triphenyl-2,5-dihydropyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for the synthesis of novel materials and potential therapeutic agents .
Propriétés
Numéro CAS |
87439-77-8 |
|---|---|
Formule moléculaire |
C22H18N2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
3,5,6-triphenyl-1,4-dihydropyridazine |
InChI |
InChI=1S/C22H18N2/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23-24-22(20)19-14-8-3-9-15-19/h1-15,24H,16H2 |
Clé InChI |
ANJZJEZBMGGDNJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(NN=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[(3-hydroxyphenyl)methyl]-7-methyl-4-methylsulfanyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B13091886.png)


![(2S)-2-cyclopentyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13091902.png)
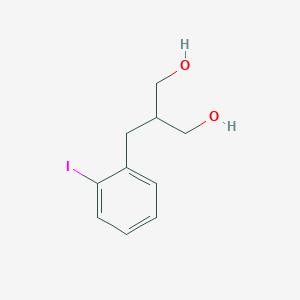
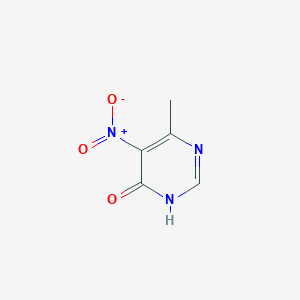
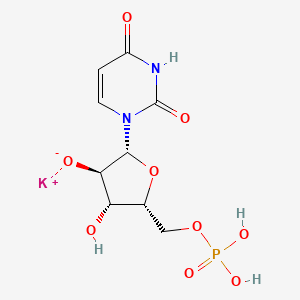

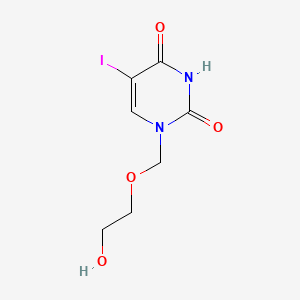
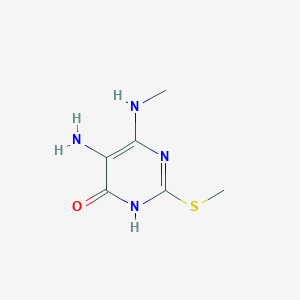
![3-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-Dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-5-thioxo-5,6-dihydro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B13091971.png)
![3-Iodo-6-methoxy-2-phenylimidazo[1,2-A]pyridine](/img/structure/B13091972.png)


